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Compound of Interest

Compound Name: Ethyl everninate

Cat. No.: B1203233

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring
phenolic compound found in lichens, notably oakmoss (Evernia prunastri). As a derivative of
everninic acid, it belongs to a class of compounds with potential biological activities, making its
structural elucidation and characterization crucial for research and development. This technical
guide provides a comprehensive overview of the spectroscopic data expected for Ethyl
everninate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also
presented to aid researchers in their analytical workflows.

Chemical Structure and Properties

IUPAC Name: Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Molecular Formula: C11H1404

Molecular Weight: 210.23 g/mol

CAS Number: 6110-36-7

Spectroscopic Data
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Due to the limited availability of published spectra specifically for Ethyl everninate, this section

presents expected data based on the analysis of structurally similar aromatic esters. The

provided tables summarize the anticipated chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.0-12.0 Singlet 1H Ar-OH
~6.3-6.5 Multiplet 2H Aromatic CH
441 Quartet 2H -OCH2CHs
3.82 Singlet 3H -OCHs
2.45 Singlet 3H Ar-CHs
1.40 Triplet 3H -OCH2CHs
13C NMR (Carbon-13 NMR) Data (Predicted)
© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1203233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Carbon Type Assighment
~172 Quaternary C=0 (Ester)
~165 Quaternary Aromatic C-O
~162 Quaternary Aromatic C-O
~140 Quaternary Aromatic C-CHs
~110 CH Aromatic CH
~100 Quaternary Aromatic C
~98 CH Aromatic CH
~62 CH: -OCH2CHs
~55 CHs -OCHs

~24 CHs Ar-CHs

~14 CHs -OCH2CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm~—2) Bond Functional Group
3400 - 3100 (broad) O-H stretch Phenolic hydroxyl
3050 - 3000 C-H stretch Aromatic C-H

2980 - 2850 C-H stretch Aliphatic C-H

1725 - 1705 C=0 stretch Ester carbonyl

1620 - 1580 C=C stretch Aromatic ring

1250 - 1150 C-O stretch Ester, Ether

© 2025 BenchChem. All rights reserved. 3/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

Expected Mass Spectrometry Data

m/z (mass-to-charge ratio) Interpretation

210 [M]* (Molecular ion)
181 [M - C2Hs]*

165 [M - OC2Hs]*

153 [M - COOC2Hs]*

138 [M - COOC2Hs - CHs]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Experimental Workflow
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cluster_sample_prep cluster_acquisition cluster_processing

Data Processing

Perform atmospheric and baseline corrections if necessary.}—b{Label the significant peaks with their corresponding wavenumbers,|

IPIace a small amount of solid Ethyl Everninate directly onto the ATR crystaI.I ICoIIect a background spectrum of the empty ATR crystal. . Acquire the IR spectrum of the sample. I

Click to download full resolution via product page

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry Experimental Workflow

issolve a small amount of Ethyl Everninate in a suitable volatie solvent e.g., methanol or acetonitrie)l|  Mntroduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with chromatography) Sl onize the sample using an appropriate metho (e.g., Electron fonization - E1) JES Analyze the ions based on their mass-to-charge ratio

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1203233?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203233?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The spectroscopic data and protocols presented in this guide provide a foundational framework
for the analytical characterization of Ethyl everninate. While the provided spectral data are
predicted based on analogous structures, the experimental workflows are robust and widely
applicable for obtaining high-quality data for this and other small organic molecules. Accurate
and comprehensive spectroscopic analysis is indispensable for confirming the identity, purity,
and structure of chemical entities in drug discovery and development.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Everninate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203233#spectroscopic-data-of-ethyl-everninate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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